N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide: is an organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a phenyl group, a tolyl group, and an imidazole ring, which are connected through a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of N-phenyl-2-bromoacetamide with 1-(m-tolyl)-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features enable it to interact with various biological pathways, making it a potential lead compound for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The imidazole ring and thioacetamide group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- N-phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Comparison: N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. Compared to thiadiazole and oxadiazole derivatives, the imidazole-containing compound may exhibit different reactivity and selectivity towards biological targets. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-14-6-5-9-16(12-14)21-11-10-19-18(21)23-13-17(22)20-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAURMOHKPVIHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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